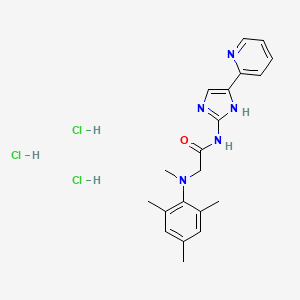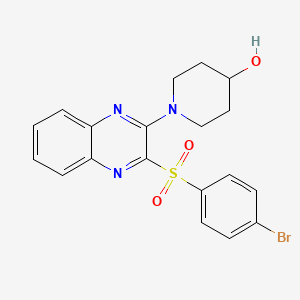![molecular formula C19H13F5N2O3S B611880 2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid CAS No. 1428623-14-6](/img/structure/B611880.png)
2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a thiazole ring, and multiple fluorine atoms. The presence of these groups suggests that it could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core thiazole ring, followed by the introduction of the benzoyl group and the fluorine atoms. The exact synthetic route would depend on the specific reactions used and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl group and the thiazole ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the benzoyl group and the fluorine atoms could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the benzoyl group and the fluorine atoms could influence these properties .Wissenschaftliche Forschungsanwendungen
Cyclocondensation Reactions
Cyclocondensation of compounds similar to the target molecule with 1,3-binucleophiles can result in trifluoromethyl-containing derivatives. This process is significant in the formation of various chemical structures and demonstrates the versatility of the compound in synthetic chemistry (Sokolov, Aksinenko, & Martynov, 2014).
Schiff Base Formation and Antimicrobial Activities
The synthesis of Schiff Bases using benzothiazole-imino-benzoic acid ligands, derived from compounds structurally related to the target molecule, indicates their application in creating metal complexes with antimicrobial properties. These complexes have been found effective against various human epidemic-causing bacterial strains (Mishra et al., 2019).
Application in Anticancer Agents
The synthesis of benzimidazole derivatives containing structures related to the target compound has shown potential in anticancer applications. These compounds exhibit strong cytotoxic activities against various cancer cell lines, highlighting their potential in cancer research (Farah et al., 2011).
Organic Solar Cells
Compounds with cyano substituted benzotriazole units, structurally akin to the target molecule, have been developed for use in organic solar cells. Their unique electronic properties make them suitable for high-performance solar energy harvesting (Casey et al., 2017).
Green Synthesis in Ionic Liquid Media
Efficient synthesis of compounds structurally similar to the target molecule in an ionic liquid medium indicates an environmentally friendly approach in chemical synthesis. Such methods are important for sustainable chemistry practices (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Xanthine Oxidase Inhibitors
The synthesis of trifluoromethylimidazoles, with structural similarities to the target molecule, and their role as xanthine oxidase inhibitors suggest potential applications in the treatment of diseases like gout and hyperuricemia (Baldwin et al., 1975).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5,6-difluoro-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N2O3S/c1-2-13(17(28)29)26-14-7-11(20)12(21)8-15(14)30-18(26)25-16(27)9-4-3-5-10(6-9)19(22,23)24/h3-8,13H,2H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMDXBXQJIVJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)
![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)


![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)



